![molecular formula C18H11F2N5O2 B2762220 3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-33-9](/img/structure/B2762220.png)
3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Description
The molecule “3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a type of heterocyclic compound . The molecule also contains a benzamide group, which is a common motif in pharmaceutical drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are typically synthesized through heterocyclization of substituted aminopyrazoles . The derivatives are often obtained by heterocyclization of 1-substituted 5-aminopyrazoles with ethyl 4,4-difluoro-3-oxo-4-phenylsulfanylbutanoate .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring system, a benzamide group, and two fluorine atoms attached to the benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the pyrazolo[3,4-d]pyrimidin-5(4H)-yl and benzamide groups. These groups are often reactive and can undergo a variety of chemical transformations .Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidine derivatives, closely related to the compound , were synthesized to explore their potential as anticancer and anti-5-lipoxygenase agents. These compounds, including various pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were developed through condensation reactions and other chemical processes, demonstrating significant cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Antiviral Activities
Another study introduced benzamide-based 5-aminopyrazoles and their derivatives as potent anti-influenza A virus agents. These compounds showed significant antiviral activities against the H5N1 subtype, suggesting their potential application in combating avian influenza (Hebishy et al., 2020).
Microwave-assisted Synthesis
Microwave irradiation was employed to synthesize fused heterocycles incorporating a trifluoromethyl moiety, yielding pyrazolo[1,5-a]pyrimidine among other derivatives. This method highlights a rapid and efficient approach to producing structurally complex molecules with potential biological activities (Shaaban, 2008).
COX-2 Selective Inhibitors
Pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated as COX-2 selective inhibitors, showcasing their potential as anti-inflammatory agents. This research underscores the therapeutic applications of these compounds in treating inflammation-related disorders (Raffa et al., 2009).
Supramolecular Chemistry
The compound and its derivatives were also explored for their role in forming supramolecular structures through hydrogen bonding and other weak intermolecular interactions. These findings contribute to the understanding of molecular self-assembly processes, with implications for materials science and nanotechnology (Wang et al., 2014).
Antimicrobial and Antiproliferative Activities
Further research into pyrazolo[3,4-d]pyrimidine derivatives revealed their antimicrobial and antiproliferative activities. These compounds were effective against various pathogens and cancer cell lines, suggesting their potential as dual-function therapeutic agents (Fahim et al., 2021).
properties
IUPAC Name |
3,4-difluoro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N5O2/c19-14-7-6-11(8-15(14)20)17(26)23-24-10-21-16-13(18(24)27)9-22-25(16)12-4-2-1-3-5-12/h1-10H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVBVRASFGLBDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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